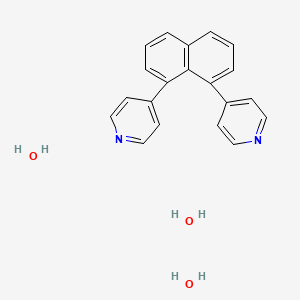![molecular formula C35H34OSn B12611797 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane CAS No. 648930-63-6](/img/structure/B12611797.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is an organotin compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to a triphenylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a pentyl chain and triphenylstannane. One common method involves the use of organotin reagents, such as triphenyltin chloride, in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species.
Substitution: The biphenyl and pentyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of biphenyl and pentyl derivatives.
Scientific Research Applications
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane involves its interaction with molecular targets, such as enzymes or receptors, through its biphenyl and stannane moieties. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)stannane
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is unique due to its specific combination of biphenyl and triphenylstannane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
648930-63-6 |
|---|---|
Molecular Formula |
C35H34OSn |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
triphenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H; |
InChI Key |
XHCBBUDHUQHNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



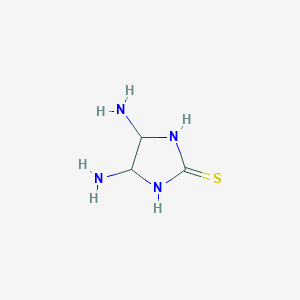
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
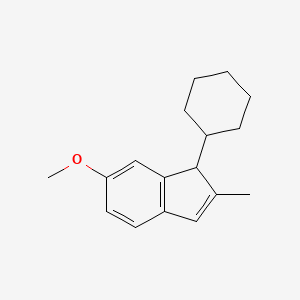
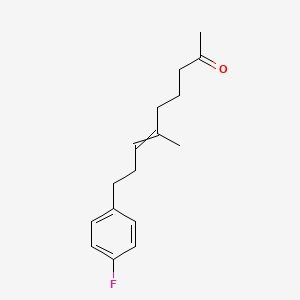
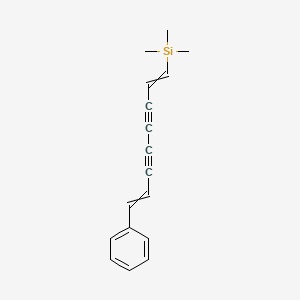
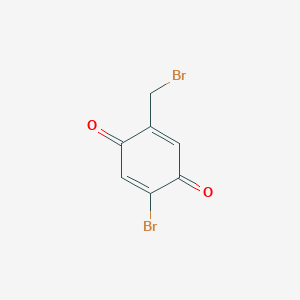
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
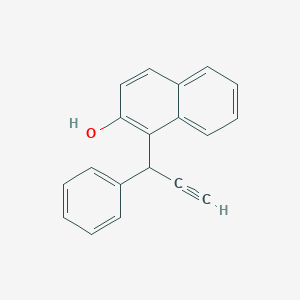

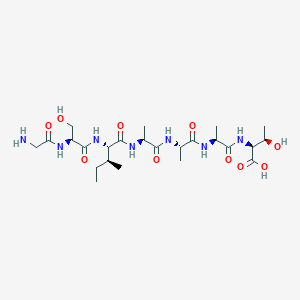
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
